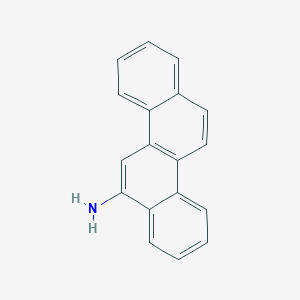

6-Chrysenamine

描述

. 它是一种稠菲的衍生物,稠菲是一种多环芳烃。该化合物以其在科学研究中的应用而闻名,特别是在化学、生物学和医学领域。

准备方法

合成路线和反应条件: 6-氨基稠菲可以通过多种方法合成。 一种常用的方法是将稠菲硝化成 6-硝基稠菲,然后还原成 6-氨基稠菲 . 硝化反应通常使用浓硝酸和硫酸作为试剂,而还原步骤可以使用氢气在钯催化剂存在下进行。

工业生产方法: 6-氨基稠菲的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件,以确保高产率和纯度。硝化和还原步骤针对工业效率进行了优化,通常使用连续流动反应器和先进的提纯技术。

化学反应分析

Oxidation Reactions

6-Chrysenamine undergoes oxidation to form quinones and hydroxylated derivatives. These reactions are catalyzed under specific conditions:

Primary Reagents & Conditions

-

Potassium permanganate (KMnO₄) in acidic media (H₂SO₄)

-

Chromium trioxide (CrO₃) in glacial acetic acid

-

Enzymatic oxidation via cytochrome P-450 monooxygenases

Products

-

6-Chrysenoquinone : A stable quinone derivative formed via two-electron oxidation .

-

N-Hydroxy-6-aminochrysene : A mutagenic intermediate generated during metabolic activation .

Key Data

| Reaction Type | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Chemical | KMnO₄/H⁺ | 6-Chrysenoquinone | 72 | |

| Enzymatic | Cytochrome P-450 | N-Hydroxy-6-aminochrysene | 15–30 |

Reduction Reactions

Reductive pathways transform this compound into saturated or partially reduced derivatives:

Primary Reagents & Conditions

-

Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst

-

Sodium borohydride (NaBH₄) in methanol

Products

-

1,2,3,4-Tetrahydro-6-aminochrysene : A partially hydrogenated derivative .

-

6-Aminodihydrochrysene : Formed via selective ring reduction .

Mechanistic Insight

Reduction occurs preferentially at the less sterically hindered rings, preserving the amino group’s reactivity .

Substitution Reactions

The amino group facilitates electrophilic substitution, enabling halogenation and nitration:

Primary Reagents & Conditions

-

Bromine (Br₂) in dichloromethane with FeBr₃ catalyst

-

Chlorine (Cl₂) under UV light

Products

Reactivity Trends

Substitution occurs preferentially at positions ortho and para to the amino group due to its electron-donating effects .

Metabolic Reactions

This compound exhibits complex bioactivation pathways linked to its carcinogenicity:

Key Metabolic Pathways

-

N-Hydroxylation : Catalyzed by hepatic cytochrome P-450, forming N-hydroxy-6-aminochrysene, a direct DNA-alkylating agent .

-

Glucuronidation : Cytosolic UDP-glucuronosyltransferases convert it into less toxic conjugates .

-

DNA Adduct Formation : N-Hydroxy metabolites bind to guanine residues, forming N-(deoxyguanosin-8-yl)-6-aminochrysene adducts .

Toxicological Data

| Adduct Type | Tissue Specificity | Mutagenic Potential | Reference |

|---|---|---|---|

| N-(Deoxyguanosin-8-yl) | Lung, Liver | High | |

| N-(Deoxyadenosin-8-yl) | Liver | Moderate |

Environmental Degradation

This compound undergoes photolytic and microbial degradation in ecosystems:

Photolysis

Microbial Metabolism

科学研究应用

Toxicological Research

Inhibition of Enzymatic Activity

6-Chrysenamine has been identified as a potent inhibitor of glucuronidation transferase activity. Studies have demonstrated that 6AC can effectively inhibit the metabolism of benzo[a]pyrene (BP), a known carcinogen, by competing with BP for glucuronic transferase (GT) in rat liver cells (RTG2) . This inhibition suggests that 6AC may serve as a valuable tool for studying metabolic pathways and enzyme interactions in toxicological research.

Genotoxicity Studies

Research indicates that this compound can be activated to genotoxic metabolites through cytochrome P450 enzymes, leading to DNA damage in mammalian cells. This property positions it as a critical compound for investigating the mechanisms of chemical carcinogenesis . The activation pathways include N-hydroxylation and epoxidation, which are essential for understanding the genotoxic potential of aromatic amines .

Pharmacological Applications

Cancer Treatment

this compound has been explored as a chemotherapeutic agent, particularly in the treatment of myeloid leukemia and breast cancer. Its ability to induce apoptosis and affect cell cycle progression makes it a candidate for further development in cancer therapies . The compound's interactions with various cellular signaling pathways, such as NF-κB and JAK/STAT, highlight its potential role in modulating tumor growth and response to treatment .

Environmental Impact Studies

Polycyclic Aromatic Hydrocarbons (PAHs)

As a derivative of chrysene, this compound is relevant in studies assessing the environmental impact of PAHs. Its presence in biological systems can provide insights into the biotransformation processes of PAHs and their implications for human health and environmental safety . Understanding how compounds like 6AC interact with biological systems can aid in developing strategies for mitigating the risks associated with PAH exposure.

Analytical Chemistry

Detection and Quantification

The detection of this compound and its metabolites is crucial in both clinical and environmental samples. Techniques such as high-performance liquid chromatography (HPLC) combined with electrochemical detection have been developed to quantify this compound effectively . These methods are vital for monitoring exposure levels in various settings, including occupational health assessments.

Case Studies

作用机制

The mechanism of action of 6-aminochrysene involves its interaction with cellular components. It can inhibit the hydroxylation of aniline and the demethylation of p-nitroanisole and aminopyrine by liver microsomes . This inhibition affects various metabolic pathways, leading to its potential anticancer effects. The compound’s interaction with DNA and proteins is also a subject of ongoing research.

相似化合物的比较

6-Nitrochrysene: A precursor in the synthesis of 6-aminochrysene, known for its potent carcinogenic activity.

1,6-Dinitropyrene: Another nitro polycyclic aromatic hydrocarbon with strong hepatocarcinogenic properties.

Uniqueness: 6-Aminochrysene is unique due to its specific amino group placement on the chrysene structure, which imparts distinct chemical reactivity and biological activity. Its potential as an anticancer agent and its applications in various fields make it a compound of significant interest.

属性

IUPAC Name |

chrysen-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N/c19-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIVUHCNVDWYUNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181017 | |

| Record name | 6-Chrysenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2642-98-0 | |

| Record name | 6-Aminochrysene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2642-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chrysenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002642980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chrysenamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chrysenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chrysen-6-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHRYSENAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I56L81BL2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。